

# Spectroscopic Profile of 4-methyl-3-oxo-N-phenylpentanamide: A Technical Guide

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## Compound of Interest

Compound Name:	4-methyl-3-oxo-N-phenylpentanamide
Cat. No.:	B016957

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This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound **4-methyl-3-oxo-N-phenylpentanamide**, a key intermediate in the synthesis of various pharmaceuticals. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.

## Chemical Structure and Properties

IUPAC Name: **4-methyl-3-oxo-N-phenylpentanamide** CAS Number: 124401-38-3[1]

Molecular Formula: C<sub>12</sub>H<sub>15</sub>NO<sub>2</sub>[1] Molecular Weight: 205.25 g/mol [1]

Property	Value	Source
Appearance	Yellow oil or light brown solid	[2][3]
Boiling Point	384.4 °C at 760 mmHg	[2]
Density	1.103 g/cm <sup>3</sup>	[2]
Solubility	Slightly soluble in DMSO and Methanol	[2]

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a compound. Below are the available  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **4-methyl-3-oxo-N-phenylpentanamide**.

#### $^1\text{H}$ NMR (Proton NMR) Data

A Master's thesis from the Massachusetts Institute of Technology reports the following  $^1\text{H}$  NMR data for **4-methyl-3-oxo-N-phenylpentanamide**, synthesized using microwave conditions and isolated as a light brown solid.[3]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
9.23	s	1H	-NH (Amide proton)
7.52-7.57	m	2H	Aromatic protons
7.28-7.34	m	2H	Aromatic protons
7.08-7.13	tt, J=6.8 Hz	1H	Aromatic proton

Note: The specific aromatic proton assignments were not provided in the source.

#### $^{13}\text{C}$ NMR (Carbon-13 NMR) Data

A patent for the preparation of Atorvastatin calcium provides the  $^{13}\text{C}$  NMR spectrum of **4-methyl-3-oxo-N-phenylpentanamide** in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).[4]

Detailed peak assignments for the  $^{13}\text{C}$  NMR spectrum are not available in the cited source.

### Infrared (IR) Spectroscopy

At present, specific experimental IR spectral data for **4-methyl-3-oxo-N-phenylpentanamide** has not been located in the searched literature. However, based on the functional groups

present in the molecule (amide, ketone, aromatic ring), the following characteristic absorption bands can be predicted:

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )
N-H stretch (amide)	3350-3180
C=O stretch (amide I)	1680-1630
N-H bend (amide II)	1640-1550
C=O stretch (ketone)	1725-1705
C=C stretch (aromatic)	1600-1450
C-H stretch (aromatic)	3100-3000
C-H stretch (aliphatic)	3000-2850

## Mass Spectrometry (MS)

Specific mass spectrometry data for **4-methyl-3-oxo-N-phenylpentanamide** is not readily available in the reviewed literature. The expected molecular ion peak  $[M]^+$  would be at an m/z of approximately 205, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the isobutyryl group, the phenylamino group, and other characteristic fragments.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

### NMR Spectroscopy Protocol

Sample Preparation:

- Dissolve 5-10 mg of **4-methyl-3-oxo-N-phenylpentanamide** in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or acetone- $d_6$ ) in an NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Instrumentation and Data Acquisition:

- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
- For  $^1\text{H}$  NMR, typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- For  $^{13}\text{C}$  NMR, a spectral width of 0-220 ppm is typically used, with proton decoupling to simplify the spectrum. A larger number of scans is usually required compared to  $^1\text{H}$  NMR.

## Infrared (IR) Spectroscopy Protocol

Sample Preparation:

- For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates.
- For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk. Alternatively, a Nujol mull can be prepared.

Instrumentation and Data Acquisition:

- Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Scan the sample over a wavenumber range of 4000-400  $\text{cm}^{-1}$ .
- Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

## Mass Spectrometry (MS) Protocol

Sample Introduction and Ionization:

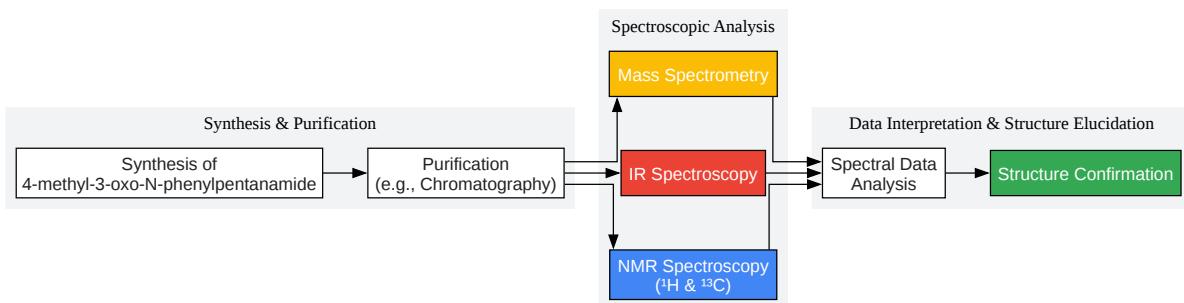
- Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Data Acquisition:

- Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
- Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of an organic compound like **4-methyl-3-oxo-N-phenylpentanamide**.



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Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

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